molecular formula C10H7ClF3NO3 B13498337 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid

2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid

Cat. No.: B13498337
M. Wt: 281.61 g/mol
InChI Key: POYDLGJJONTCFI-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C10H7ClF3NO3 It is a derivative of benzoic acid, characterized by the presence of a chloro group, a trifluoroacetyl group, and an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

Scientific Research Applications

2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with enzymes, potentially inhibiting their activity. The chloro and amino methyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H7ClF3NO3

Molecular Weight

281.61 g/mol

IUPAC Name

2-chloro-5-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid

InChI

InChI=1S/C10H7ClF3NO3/c11-7-2-1-5(3-6(7)8(16)17)4-15-9(18)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17)

InChI Key

POYDLGJJONTCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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